molecular formula C13H18O4S B8743204 4-Benzenesulfonyl-3-methylpentanoic acid methyl ester

4-Benzenesulfonyl-3-methylpentanoic acid methyl ester

Cat. No.: B8743204
M. Wt: 270.35 g/mol
InChI Key: WXNDLNUDZJALBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzenesulfonyl-3-methylpentanoic acid methyl ester is a useful research compound. Its molecular formula is C13H18O4S and its molecular weight is 270.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H18O4S

Molecular Weight

270.35 g/mol

IUPAC Name

methyl 4-(benzenesulfonyl)-3-methylpentanoate

InChI

InChI=1S/C13H18O4S/c1-10(9-13(14)17-3)11(2)18(15,16)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3

InChI Key

WXNDLNUDZJALBI-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)C(C)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of n-butyllithium in hexanes (7.48 ml, 11.22 mmol) was added dropwise to a stirred solution of ethyl phenyl sulphone (1.87 g, 11 mmol) in THF (25 ml) at −78° C. The mixture was stirred for 30 min. and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (1.5 ml, 12.43 mmol) was added followed by methyl crotonate (2.0 ml, 18.7 mmol). The reaction mixture was stirred for 90 min., quenched with sat. aqueous NH4Cl and extracted into ethyl acetate. The organic extract was dried (Na2SO4) and concentrated to give 4-benzenesulfonyl-3-methylpentanoic acid methyl ester as a 8:1 mixture of diastereoisomers that was dissolved in dichloromethane (20 ml) and cooled using a ice-bath. A solution of diisobutyl aluminium hydride in dichloromethane (50.0 ml, 50.0 mmol) was added and the reaction mixture was stirred at room temperature for 30 min. Ethyl acetate (10 ml) was added and the resulting mixture was poured into dichloromethane (200 ml) and cooled with an ice-bath. Water (4 ml) was added dropwise and the mixture was stirred for 30 min. dried over Na2SO4 for 30 min. filtered through a pad of Celite and concentrated. The residue was purified on silica gel (i-hexane-ethyl acetate) to give the title product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
7.48 mL
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

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